Atropinium

Pharmacology Neuroscience Blood-Brain Barrier

Researchers requiring exclusive peripheral muscarinic blockade without CNS confounding face limited options. Methylatropine nitrate solves this with a permanent positive charge that prevents blood-brain barrier penetration, isolating effects to peripheral tissues. • IC50 < 0.1 nM at muscarinic receptors - ideal high-affinity ligand for binding assays • >10× higher potency than atropine at ganglionic synapses • Supplied as crystalline solid, ≥95% purity; ready for dissolution in DMF, DMSO, or ethanol Ensure experimental validity - substitute atropine only where central activity is desired.

Molecular Formula C17H24NO3+
Molecular Weight 290.4 g/mol
Cat. No. B1257961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtropinium
Molecular FormulaC17H24NO3+
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
InChIInChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/p+1/t13-,14+,15?,16?
InChIKeyRKUNBYITZUJHSG-PJPHBNEVSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atropinium (Methylatropine) Baseline Profile


Atropinium, most commonly encountered as the quaternary ammonium salt methylatropine (e.g., methylatropine nitrate), is a belladonna-derived muscarinic acetylcholine receptor (mAChR) antagonist [1][2]. It is characterized by a permanent positive charge on the tropane nitrogen, distinguishing it from its tertiary amine parent compound, atropine [2]. This fundamental structural difference imparts high polarity and significantly alters its pharmacokinetic profile, most notably its distribution and penetration across biological membranes [1][3].

Charge Permanent quaternary ammonium; tropane nitrogen cation
Distribution Peripherally restricted; limited BBB penetration
Profile High polarity; distinct from tertiary amine atropine

Atropinium Substitution: Why Atropine Fails


Generic substitution between atropinium (a quaternary ammonium compound) and atropine or other tertiary amine antimuscarinics is pharmacologically invalid due to fundamental differences in their ability to cross the blood-brain barrier (BBB). While atropine readily penetrates the CNS, atropinium's permanent charge restricts its distribution primarily to peripheral tissues [1][2]. This distinction is critical in research settings where central versus peripheral cholinergic contributions must be isolated, and in clinical contexts where avoiding CNS side effects is paramount [3][4]. Consequently, using atropine as a 'drop-in' replacement for atropinium would introduce central activity and confound experimental results or patient outcomes.

Property
Atropinium (Target)
Atropine (Substitute)
BBB Penetration
Peripherally restricted
Readily enters CNS
Systemic mAChR Blockade
Peripheral only at tested i.v. doses
Central and peripheral blockade
Research Impact
Isolates peripheral cholinergic contribution
May introduce central confound; CNS/PNS separation may shift

Atropinium Quantitative Differentiation Evidence


Peripheral vs. Central Muscarinic Selectivity

Methylatropine demonstrates a profound and quantifiable functional selectivity for peripheral over central muscarinic receptors compared to atropine. Intravenous administration reveals a significant difference in potency and CNS access. Methylatropine blocks peripheral muscarinic responses but is ineffective at blocking central muscarinic receptors when given systemically [1].

Peripheral vs. Central Selectivity
Head-to-head
ED50 14.3 nmol/kg i.v. (peripheral block); no effective central block
Atropine: ED50 147.8 nmol/kg i.v. (peripheral) with effective central block
Supports selection for exclusive peripheral mAChR blockade in systemic administration models
In vivo rat; i.v. acetylcholine hypotension and i.c.v. neostigmine pressor
Pharmacology Neuroscience Blood-Brain Barrier

Neuromuscular and Ganglionic Blockade Potency

While both are primarily muscarinic antagonists, methylatropine exhibits a marked increase in blocking potency at nicotinic receptors found in neuromuscular and ganglionic synapses compared to atropine [1].

Nicotinic / Ganglionic Block
Class-level
10–20× higher blocking potency at neuromuscular/ganglionic synapses vs. atropine
Reported nicotinic activity context; may require review when off-target ganglionic effects are relevant
In vitro / ex vivo preparations; data to verify
Pharmacology Nicotinic Receptors Neuromuscular Junction

Muscarinic Binding Affinity vs. Quaternary Analogs

In radioligand binding assays, the quaternary derivative N-methylatropine demonstrates exceptionally high affinity for muscarinic acetylcholine receptors, with an IC50 value of less than 100 pM. This places it among the highest affinity compounds in its class, showing approximately 3-fold higher affinity than its close quaternary analog, N-methylscopolamine [1].

mAChR Binding Affinity
Cross-study comparable
IC50 < 100 pM
N-methylscopolamine: IC50 < 300 pM; ~3-fold higher affinity
Supports high-affinity radioligand probe selection for muscarinic receptor studies
Porcine brain membranes; radioligand binding assay
Receptor Pharmacology Radioligand Binding Structure-Activity Relationship

Clinical Mydriatic Efficacy Comparison

A clinical study comparing mydriatics in adult human eyes established a comparative framework for methylatropine nitrate (Metropine) against atropine and homatropine. While specific numerical values from the 1940 study are not provided in the abstract, the study design explicitly positions methylatropine nitrate for quantitative comparison with atropine as the gold standard, highlighting its utility in ophthalmic diagnostics where its lack of CNS penetration is a safety advantage [1].

Mydriatic Comparison
Supporting evidence
Study design compared methylatropine nitrate, atropine, homatropine for mydriatic effect; quantitative data unavailable
Reported comparator framework; mydriatic model context
1940 clinical study; original data paywalled
Ophthalmology Mydriasis Clinical Pharmacology

Atropinium Optimal Application Scenarios


Peripheral Cholinergic Isolation in Neuroscience

Methylatropine is the definitive tool for experimental designs requiring the selective blockade of peripheral muscarinic receptors without confounding central nervous system activity. Its quantitative, in vivo inability to block central muscarinic receptors following systemic administration, as contrasted with atropine, ensures that any observed physiological or behavioral change is strictly peripheral in origin [1].

High-Affinity Muscarinic Receptor Binding Probe

With an IC50 value of less than 100 pM at muscarinic receptors, methylatropine is one of the most potent quaternary ammonium antagonists available. It is an ideal high-affinity ligand for radioligand binding studies, competition assays, and autoradiography, offering a superior affinity profile compared to closely related compounds like N-methylscopolamine [2].

Ophthalmic Mydriatic with Reduced CNS Risk

Methylatropine serves as a mydriatic agent for diagnostic pupil dilation. Its inability to cross the blood-brain barrier makes it a safer alternative to atropine in clinical settings where CNS side effects (e.g., confusion, drowsiness) are a concern, particularly in vulnerable populations such as infants and the elderly [3].

Management of Infantile Pyloric Stenosis (IHPS)

Historically, the peripheral selectivity of methylatropine, due to its poor CNS penetration, was exploited to relieve pyloric spasms in infants [4]. While modern surgical and medical management has evolved, this historical indication underscores its ability to exert potent antispasmodic effects on gastrointestinal smooth muscle without the dose-limiting central side effects of atropine.

Application
Selection Property
Validation Focus
Peripheral muscarinic isolation
Peripheral selectivity after systemic administration
In vivo CNS exclusion assays; peripheral endpoint monitoring
Muscarinic receptor binding studies
Sub-100 pM binding affinity
Radioligand competition and autoradiography
Ophthalmic mydriatic model studies
Limited CNS penetration; peripheral antimuscarinic activity
Pupil dilation endpoints in ocular models
Gastrointestinal smooth muscle research
Antispasmodic activity on smooth muscle
Pyloric spasm model endpoints

Technical Documentation Hub

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46 linked technical documents
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